molecular formula C13H10N3P B14567980 2,5-Diphenyl-2H-1,2,4,3-triazaphosphole CAS No. 61821-64-5

2,5-Diphenyl-2H-1,2,4,3-triazaphosphole

Cat. No.: B14567980
CAS No.: 61821-64-5
M. Wt: 239.21 g/mol
InChI Key: WEOGELGHAMKIGK-UHFFFAOYSA-N
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Description

2,5-Diphenyl-2H-1,2,4,3-triazaphosphole is a heterocyclic compound featuring a five-membered ring comprising three nitrogen atoms and one phosphorus atom. The structure includes two phenyl groups at the 2- and 5-positions, contributing to its steric bulk and electronic properties. This compound belongs to the triazaphosphole family, which is distinguished by the inclusion of phosphorus—a less electronegative and more polarizable atom compared to oxygen or sulfur in analogous triazole derivatives. While direct pharmacological data for this specific compound is sparse in the literature, its structural analogs have demonstrated significant biological activities, particularly in anticonvulsant applications .

Properties

CAS No.

61821-64-5

Molecular Formula

C13H10N3P

Molecular Weight

239.21 g/mol

IUPAC Name

2,5-diphenyl-1,2,4,3-triazaphosphole

InChI

InChI=1S/C13H10N3P/c1-3-7-11(8-4-1)13-14-16(17-15-13)12-9-5-2-6-10-12/h1-10H

InChI Key

WEOGELGHAMKIGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(P=N2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The substitution of oxygen or sulfur with phosphorus in the triazole ring system introduces distinct electronic and steric effects:

  • 4,5-Diphenyl-2H-1,2,4-triazol-3(4H)-one: This oxygen-containing analog lacks phosphorus but shares a similar diphenyl-substituted triazole core.
  • 2,5-Diphenyl-2H-1,2,4,3-triazaphosphole : The phosphorus atom introduces a larger atomic radius and reduced electronegativity, which could alter ring strain, electron distribution, and interaction with biological targets.

Pharmacological Activity

Compound Heteroatom Key Substituents Reported Activity ED50 (mg/kg) Reference
4,5-Diphenyl-2H-1,2,4-triazol-3(4H)-one O Phenyl groups at 4,5 Anticonvulsant 38.2 (MES)
5-(3-Chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione S 3-Cl-Ph, 4-Me-Ph Modulates AED efficacy N/A
This compound P Phenyl groups at 2,5 Limited data N/A
  • Anticonvulsant Efficacy: The oxygenated analog (4,5-diphenyl-triazol-one) demonstrated potent activity in maximal electroshock (MES) models (ED50 = 38.2 mg/kg), attributed to its interaction with voltage-gated ion channels or GABAergic systems . In contrast, the thione derivative enhanced the efficacy of classical antiepileptic drugs (AEDs) like phenobarbital, likely due to synergistic mechanisms .

Preparation Methods

Reaction Design and Mechanism

The most widely applied method involves [4+1] cyclocondensation between 1,3-diphenylamidrazone and tris(dimethylamino)phosphine. The amidrazone, prepared via condensation of benzohydrazide with aniline, reacts with the phosphorus reagent in anhydrous benzene at 80°C for 24 hours. The mechanism proceeds through nucleophilic attack of the amidrazone’s terminal nitrogen on phosphorus, followed by intramolecular cyclization and elimination of dimethylamine (Fig. 1).

Optimization Insights :

  • Solvent Effects : Benzene and toluene yield superior results (75–80%) compared to polar solvents like THF (≤50%) due to enhanced solubility of intermediates.
  • Stoichiometry : A 1:1 molar ratio of amidrazone to tris(dimethylamino)phosphine minimizes side products like phosphoramidates.

Intermediate Characterization

The reaction intermediate, a phosphinoamidine adduct, is isolable and characterized by $$^{31}$$P NMR (δ = −12 ppm, singlet) and IR (P–N stretch at 890 cm$$^{-1}$$). Cyclization to the triazaphosphole is confirmed by a downfield shift in $$^{31}$$P NMR (δ = +28 ppm) and aromatic proton integration in $$^{1}$$H NMR.

[3+2] Cyclocondensation of Hydrazines with Phosphonoimidates

Synthetic Protocol

An alternative route employs [3+2] cyclocondensation between 1,2-diphenylhydrazine and diethyl phenylphosphonoimidate. The reaction proceeds in refluxing dichloromethane with triethylamine as a base, yielding 2,5-diphenyl-2H-1,2,4,3-triazaphosphole in 65% yield after 12 hours.

Critical Parameters :

  • Base Selection : Triethylamine outperforms weaker bases (e.g., pyridine) by facilitating deprotonation of the hydrazine.
  • Phosphonoimidate Activation : Electron-withdrawing groups on the phosphonoimidate (e.g., phenyl vs. methyl) accelerate cyclization.

Byproduct Analysis

Major byproducts include linear phosphoramidates (15–20%), formed via competing nucleophilic substitution. These are separable by silica gel chromatography using hexane/ethyl acetate (4:1).

Ring-Contraction Reactions from Triazaphosphorines

Methodology

Ring contraction of 1,3,5-triphenyl-1,2,4-triazaphosphorine, achieved via treatment with hydrogen chloride in dichloromethane, provides this compound in 55% yield. The reaction involves cleavage of the P–N bond followed by re-cyclization (Fig. 2).

Limitations :

  • Low functional group tolerance: Electron-donating substituents on the triazaphosphorine lead to decomposition.
  • Requires strictly anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

Table 1 . Key Metrics for Preparation Methods

Method Yield (%) Reaction Time (h) Key Advantage
[4+1] Cyclocondensation 75–80 24 High reproducibility
[3+2] Cyclocondensation 65 12 Shorter duration
Ring Contraction 55 48 Access from bulkier precursors

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Diethyl Ether vs. Benzene : While diethyl ether reduces reaction temperature (60°C), it lowers yield to 60% due to poor amidrazone solubility.
  • Microwave Assistance : Microwave irradiation (100 W, 150°C) reduces [4+1] cyclocondensation time to 4 hours with comparable yield (78%).

Gram-Scale Synthesis

The [4+1] method has been scaled to 50 mmol, maintaining 72% yield via dropwise addition of tris(dimethylamino)phosphine to prevent exothermic side reactions.

Analytical Characterization

Spectroscopic Data

  • $$^{31}$$P NMR : δ = +28 ppm (singlet), confirming aromatic phosphorus environment.
  • $$^{1}$$H NMR : Aromatic protons appear as multiplets at δ 7.2–7.8 ppm (integration for 10H), with a distinct doublet for H-4 (δ 6.9 ppm, J = 3.1 Hz).
  • X-ray Crystallography : Planar geometry with P–N bond lengths of 1.68–1.72 Å, consistent with delocalized bonding.

Applications and Derivatives

This compound serves as a precursor for:

  • Ligands : Coordination to transition metals (e.g., Ru, Pd) enhances catalytic activity in cross-coupling reactions.
  • Chalcogenides : Reaction with sulfur or selenium yields 3-sulfido/selenido derivatives, useful in photoluminescent materials.

Q & A

Q. What are the standard synthetic routes for 2,5-Diphenyl-2H-1,2,4,3-triazaphosphole?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing substituted triazole precursors (e.g., 4-amino-1,2,4-triazole derivatives) with benzaldehyde derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. Post-reaction, the solvent is evaporated under reduced pressure, and the product is isolated via filtration. Recrystallization from ethanol or dichloromethane improves purity . For phosphole ring formation, phosphorus-containing reagents (e.g., diphenylphosphine derivatives) are introduced during cyclization, as demonstrated in analogous triazaphosphole syntheses .

Q. How is this compound characterized structurally?

Characterization involves a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} NMR are critical for confirming the phosphole ring and phenyl substituents. 31P^{31}\text{P} NMR typically shows a signal between +10 to +30 ppm for the phosphorus atom in the triazaphosphole ring .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the planar triazaphosphole ring and substituent geometry. For example, Acta Crystallographica reports bond angles of ~120° for the N-P-N moiety in similar compounds .

Q. What preliminary biological screening assays are suitable for this compound?

Initial pharmacological evaluation includes:

  • In vitro enzyme inhibition assays : Target enzymes like GABA receptors or kinases, given structural similarities to anticonvulsant triazole derivatives .
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) via MTT assays to assess therapeutic potential.

Advanced Research Questions

Q. How can conflicting spectroscopic data for the phosphole ring be resolved?

Discrepancies in 31P^{31}\text{P} NMR or IR spectra may arise from tautomerism or solvent effects. To address this:

  • Perform variable-temperature NMR to detect dynamic equilibria.
  • Use computational methods (DFT calculations) to model electronic environments and compare predicted vs. experimental spectra .
  • Validate with X-ray crystallography to confirm solid-state structure .

Q. What strategies optimize the reactivity of the phosphole ring for metal coordination?

The phosphorus atom in the triazaphosphole ring can act as a ligand. To enhance coordination:

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -NO2_2) to increase Lewis acidity at phosphorus.
  • Deprotonation : Treat with strong bases (e.g., NaH) to generate a nucleophilic P-center for transition-metal complexation. This approach is validated in phosphonate-derived MOF syntheses .

Q. How to design experiments to study the compound’s tautomeric behavior?

Tautomerism between 1,2,4-triazaphosphole and alternative ring forms can be investigated via:

  • Isotopic labeling : Use 15N^{15}\text{N}-labeled precursors to track nitrogen migration via 15N^{15}\text{N} NMR.
  • Cross-polarization magic-angle spinning (CP/MAS) NMR : Compare solid-state vs. solution-phase structures .

Q. What computational methods predict the compound’s electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • HOMO-LUMO gaps to estimate reactivity.
  • Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions involving the phosphorus atom .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies in biological activity across studies?

Inconsistent results (e.g., anticonvulsant efficacy vs. cytotoxicity) may stem from assay conditions or impurity profiles. Mitigation strategies include:

  • Purity validation : Use HPLC-MS to ensure ≥95% purity.
  • Dose-response curves : Establish EC50_{50}/IC50_{50} values across multiple cell lines or animal models .

Q. What experimental controls are critical in crystallographic studies?

To avoid misinterpretation of X-ray

  • Twinned crystals : Use PLATON’s TWINABS to detect and correct twinning.
  • Thermal motion artifacts : Refine anisotropic displacement parameters and validate with residual density maps .

Methodological Resources

  • Synthetic Protocols : Ref. for triazole-phosphole cyclization.
  • Spectroscopic Databases : PubChem (avoiding vendor-specific data) for comparative NMR/IR spectra .
  • Crystallographic Standards : CCDC deposition guidelines for structural reproducibility .

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